REACTION_CXSMILES
|
C(O[CH:4](OCC)[C:5](=[NH:16])[NH:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=1)C>S(=O)(=O)(O)O>[CH3:15][O:14][C:11]1[CH:10]=[C:9]2[C:8](=[CH:13][CH:12]=1)[CH:7]=[N:6][C:5]([NH2:16])=[CH:4]2
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Name
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2,2-diethoxy-N-(4-methoxybenzyl)acetimidamide
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Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(NCC1=CC=C(C=C1)OC)=N)OCC
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Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
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Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at room temperature for 48 hours
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Duration
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48 h
|
Type
|
CUSTOM
|
Details
|
quenched with ice (1 Kg)
|
Type
|
ADDITION
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Details
|
12 N NaOH solution (400 mL) was added
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Type
|
CUSTOM
|
Details
|
to give a final pH of 9˜10
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension was extracted with CH2Cl2 (5×2 L)
|
Type
|
WASH
|
Details
|
washed with brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
CUSTOM
|
Details
|
The crude material was further purified by silica gel chromatography (EtOAc/Hexane=1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=C(N=CC2=CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 430 mg | |
YIELD: PERCENTYIELD | 2.9% | |
YIELD: CALCULATEDPERCENTYIELD | 2.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |